Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Duloxetine synthesis Positional isomer impurity Chiral intermediate procurement

Ethyl 3-hydroxy-3-(2-thienyl)propanoate (CAS 603959-54-2 for the (S)-enantiomer; CAS 40029-31-0 for the racemate) is a chiral β-hydroxy ester with molecular formula C₉H₁₂O₃S and molecular weight 200.25 g/mol. Physicochemical specifications include density 1.228 g/cm³, boiling point 324 °C, and flash point 150 °C.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
Cat. No. B8626113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Hydroxy-3-(2-thienyl)propanoate
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CS1)O
InChIInChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3
InChIKeyDWGLMTZYPUURJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Core Physicochemical and Functional Identity for Procurement Decisions


Ethyl 3-hydroxy-3-(2-thienyl)propanoate (CAS 603959-54-2 for the (S)-enantiomer; CAS 40029-31-0 for the racemate) is a chiral β-hydroxy ester with molecular formula C₉H₁₂O₃S and molecular weight 200.25 g/mol . Physicochemical specifications include density 1.228 g/cm³, boiling point 324 °C, and flash point 150 °C . The (S)-enantiomer, designated (S)-HEES, functions as the indispensable chiral intermediate in the industrial synthesis of duloxetine hydrochloride, a blockbuster serotonin-norepinephrine reuptake inhibitor with annual sales exceeding $3.5 billion [1]. Key spectral identifiers include ¹H NMR and GC-MS spectra available through the Wiley Registry of Mass Spectral Data and KnowItAll libraries, with Exact Mass of 200.050715 g/mol [2]. The compound features a secondary alcohol at the β-position and an ethyl ester terminus flanking a 2-thienyl (thiophen-2-yl) heteroaryl group, conferring both hydrogen-bond donor/acceptor capacity and π-stacking potential that dictate its reactivity profile and downstream derivatization pathways [1].

Why Ethyl 3-Hydroxy-3-(2-thienyl)propanoate Cannot Be Generically Substituted: Evidence of Positional Isomer-Dependent Pharmacochemical Outcomes


Substituting ethyl 3-hydroxy-3-(2-thienyl)propanoate with its 3-thienyl positional isomer (CAS 288399-15-5) or the phenyl analog (ethyl 3-hydroxy-3-phenylpropanoate, CAS 5764-85-2) introduces fundamentally different pharmacochemical trajectories. The 2-thienyl substitution pattern is structurally mandatory for progression toward (S)-duloxetine; the 3-thienyl isomer instead propagates into DLX-ISO3 [(+)-N-methyl-3-(1-naphthalenyloxy)-3-(3-thienyl)propanamine], a regulated impurity that requires dedicated purification steps when present in the duloxetine synthetic pathway [1]. The phenyl analog routes toward atomoxetine and fluoxetine rather than duloxetine, reflecting divergent serotonin versus norepinephrine reuptake selectivity profiles downstream [2]. Even among thiophene-containing β-hydroxy esters, the methyl ester analog (methyl 3-hydroxy-3-(2-thienyl)propanoate, CAS 238093-29-3) alters the transesterification and hydrolysis kinetics in enzymatic resolution steps, affecting both enantiomeric excess outcomes and process productivity [3]. These differences are not cosmetic—they are embedded in the regiochemistry of the heteroaryl ring attachment and the ester alkyl chain length, which govern enzyme active-site recognition, crystallinity, and the entire downstream synthetic sequence.

Quantitative Procurement Evidence for Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Comparator-Anchored Differentiation Data


Positional Isomer Purity: 2-Thienyl vs. 3-Thienyl Differentiation for Duloxetine Pathway Integrity

The (S)-enantiomer of ethyl 3-hydroxy-3-(2-thienyl)propanoate is the essential chiral precursor for duloxetine; the 3-thienyl positional isomer (CAS 288399-15-5) propagates into DLX-ISO3, a pharmacopoeial impurity specifically regulated in duloxetine hydrochloride drug substance. Patent WO2004056795 explicitly describes processes to prepare duloxetine 'substantially free of the impurity (+)-N-methyl-3-(1-naphthalenyloxy)-3-(3-thienyl)propanamine (DLX-ISO3),' establishing that the 3-thienyl isomer cannot substitute for the 2-thienyl compound without compromising regulatory compliance [1]. Physical property differentiation—(S)-2-thienyl enantiomer optical rotation [α]D²⁵ = -28 ± 2° (c=1, DMF) versus the 3-thienyl isomer's distinct chiroptical signature—provides an orthogonal analytical handle for incoming material identity verification .

Duloxetine synthesis Positional isomer impurity Chiral intermediate procurement

Bioreduction Productivity: ChKRED12-Catalyzed Synthesis Outperforms Chemical Asymmetric Methods and Earlier Biocatalytic Systems

ChKRED12, a short-chain dehydrogenase/reductase from Chryseobacterium sp. CA49, catalyzes the NADPH-dependent stereoselective reduction of ethyl 3-oxo-3-(2-thienyl)propanoate (KEES) to (S)-HEES with >99% enantiomeric excess [1]. When coupled with a glucose dehydrogenase cofactor recycling system, ChKRED12 achieves complete conversion of 100 g/L KEES within 12 hours, yielding enantiopure (S)-HEES at >99% ee [1]. This contrasts sharply with chemical asymmetric reduction methods, which typically deliver only 80–88% ee and carry the additional risk of transition metal contamination [2]. Earlier whole-cell biocatalytic approaches using Rhodotorula glutinis were limited to substrate concentrations of 1 g/L, severely restricting industrial applicability [2]. The 100-fold improvement in substrate tolerance (1 g/L → 100 g/L) combined with the >11 percentage-point gain in enantiomeric excess (88% → >99%) represents a step-change in process viability.

Ketoreductase bioreduction Enantioselective synthesis Substrate loading capacity

Engineered Enzyme Thermostability: ChKRED12 M7234 Quadruple Mutant Delivers 21-Fold Half-Life Extension and Accelerated Conversion

The quadruple mutant ChKRED12 M7234 (S79P/L128M/V162I/G163A), designed using the FireProt web server, exhibits substantially enhanced thermostability versus wild-type ChKRED12 [1]. At 45 °C, the half-life of inactivation for M7234 is 58 hours—approximately 21-fold higher than that of the wild-type enzyme [1]. The temperature optimum shifts upward by 5 °C to 45 °C, and M7234 catalyzes complete conversion of 100 g/L KEES within 8 hours (vs. 12 h for wild-type), achieving a space-time yield of 289 g/L/d after column chromatography while maintaining >99% ee [1]. This represents a 33% reduction in batch cycle time at equivalent substrate loading.

Protein engineering Thermostable ketoreductase Space-time yield optimization

Whole-Cell Immobilization Process: 98.7% Molar Conversion with 10-Cycle Catalyst Reuse for Industrial Scalability

Patent CN102191293A discloses a microbial transformation process using immobilized Saccharomyces cerevisiae CGMCC No. 2266 cells in a dibutyl phthalate solvent system, converting 3-carbonyl-3-(2-thienyl)-propionic acid ethyl ester to (S)-3-hydroxy-3-(2-thienyl)-propionic acid ethyl ester [1]. The process achieves a substrate molar conversion rate of 98.7%, product enantiomeric excess >99.0%, final product purity of 99.8%, and silica gel column chromatography extraction yield of 93.2% [1]. Critically, the immobilized cell particles can be reused for 10 consecutive cycles without significant loss of catalytic activity [1]. Compared with the prior art Exiguobacterium sp. F42 system—which achieved 80% yield and >98% optical purity at only 0.05 mol/L substrate [2]—the CN102191293A process operates at higher substrate concentration (0.2 mol/L preferred) with superior conversion metrics.

Microbial biotransformation Immobilized cell catalysis Green chemistry manufacturing

Lipase-Catalyzed Kinetic Resolution: CAL-B Enantioselectivity (E >200) Enables Theoretical-Yield Separation of 2-Thienyl Enantiomers

In the preparative-scale kinetic resolution of racemic ethyl 3-heteroaryl-3-hydroxypropanoates using Candida antarctica lipase B (CAL-B, Novozym 435) with vinyl butanoate in MTBE, the 2-thienyl substrate (rac-2a) is resolved with enantioselectivity E >200 [1]. This E-value permits separation of enantiomers in near-theoretical yields (approximately 50% each of unreacted (R)-alcohol and (S)-butanoate ester) [1]. Notably, CAL-A (on Celite) displays opposite enantiopreference to CAL-B for the same substrate class, providing orthogonal access to either enantiomer [1]. While the ChKRED12/ChKRED15 ketoreductase systems are now more prominent for direct asymmetric synthesis, the CAL-B resolution platform offers an alternative route for producing both enantiomers of the 2-thienyl compound from racemic feedstocks, which is relevant when the (R)-enantiomer is needed for comparator pharmacology or analogue synthesis programs.

Enzymatic kinetic resolution Lipase enantiopreference Chiral alcohol acylation

Broad Substrate Scope of ChKRED15: Single Ketoreductase Processes Five Duloxetine Intermediates with Unified >99% ee

The ketoreductase ChKRED15, also mined from Chryseobacterium sp. CA49, catalyzes the stereoselective bioreduction of five distinct duloxetine chiral alcohol intermediates—including ethyl 3-oxo-3-(thiophen-2-yl)propanoate (the direct precursor to the target compound) and N-methyl-3-oxo-3-(thiophen-2-yl)propanamide—all yielding (S)-alcohols with >99% ee [1]. The S12G mutant of ChKRED15 further improves activity and stability, enabling complete conversion of ethyl 3-oxo-3-(thiophen-2-yl)propanoate within 6 hours at 10 g/L and N-methyl-3-oxo-3-(thiophen-2-yl)propanamide within 24 hours at 50 g/L [1]. For procurement teams, this substrate promiscuity means a single validated enzyme platform can support multiple intermediate supply chains for duloxetine manufacturing, reducing the regulatory and quality burden of qualifying separate biocatalysts for each intermediate.

Ketoreductase substrate promiscuity Multi-intermediate manufacturing Duloxetine supply chain consolidation

Procurement-Anchored Application Scenarios for Ethyl 3-Hydroxy-3-(2-thienyl)propanoate


GMP-Grade (S)-HEES Procurement for Commercial Duloxetine API Manufacturing

The dominant industrial application of (S)-ethyl 3-hydroxy-3-(2-thienyl)propanoate is as the chiral intermediate for duloxetine hydrochloride API. Procurement specifications must mandate: (i) enantiomeric excess ≥99.0%, verified by chiral HPLC (Daicel OB-H column, n-hexane/isopropanol 95:5 mobile phase, UV detection at 220 nm) [1]; (ii) positional isomer purity with absence of 3-thienyl isomer above detection limit, given the DLX-ISO3 impurity risk [2]; and (iii) residual solvent profile consistent with ICH Q3C guidelines, particularly dibutyl phthalate when sourced from immobilized-cell biotransformation processes [1]. Suppliers utilizing the ChKRED12 or ChKRED12 M7234 platform should demonstrate batch-to-batch consistency at the 100 g/L substrate loading scale with >99% ee and complete conversion documentation [3].

Enantiomeric Pair Procurement for Duloxetine-Related Analogue Pharmacological Profiling

Research programs investigating structure-activity relationships around duloxetine require both (S)- and (R)-enantiomers of ethyl 3-hydroxy-3-(2-thienyl)propanoate. The CAL-B/CAL-A lipase orthogonal resolution platform (E >200 for CAL-B on the 2-thienyl substrate) provides reliable access to both stereoisomers from racemic feedstock using the same enzyme class with opposite enantiopreference [4]. Procurement specifications for this use case should specify: (S)-enantiomer [α]D²⁵ = -28 ± 2° (c=1, DMF) and (R)-enantiomer [α]D²⁵ = +28 ± 2°, with enantiomeric excess ≥98% for each .

Multi-Intermediate Duloxetine Supply Chain Consolidation Using Unified Biocatalytic Platform

Manufacturers producing multiple duloxetine precursors—including (S)-HEES, (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, and (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile—can consolidate on the ChKRED15 S12G ketoreductase platform, which processes five intermediates with unified >99% ee [5]. While ChKRED15 operates at lower substrate loading for KEES (10 g/L) compared with ChKRED12 (100 g/L), the regulatory and operational simplicity of qualifying a single enzyme for all intermediates may offset the volumetric productivity difference. Procurement benchmarking should weigh the trade-off: ChKRED12/M7234 for maximum (S)-HEES throughput at 289 g/L/d space-time yield [3] versus ChKRED15 for multi-intermediate flexibility [5].

Quality Control Reference Standard for Duloxetine Intermediate Impurity Profiling

Ethyl 3-hydroxy-3-(2-thienyl)propanoate serves as a critical reference material in HPLC methods for simultaneous estimation of duloxetine intermediates and degradants [6]. The compound's defined chromatographic behavior on C-18 reversed-phase columns enables its use as a system suitability standard in stability-indicating methods. Analytical procurement should specify: purity ≥99.5% (by HPLC area normalization), identity confirmed by ¹H NMR (characteristic thienyl proton signals at δ 6.9–7.3 ppm and the β-hydroxy methine proton) and GC-MS (Exact Mass 200.050715 g/mol, Wiley Registry match) [7], and certificate of analysis including chromatographic purity, water content, and residual solvent profile.

Quote Request

Request a Quote for Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.